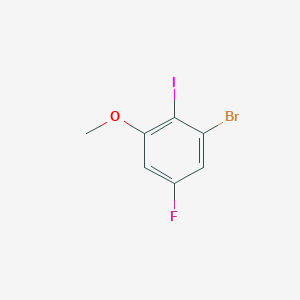

3-Bromo-5-fluoro-2-iodoanisole

Description

3-Bromo-5-fluoro-2-iodoanisole (CAS: 1935372-87-4) is a halogenated aromatic ether with the molecular formula C₇H₅BrFIO and a molecular weight of 330.93 g/mol. It features bromine, fluorine, iodine, and a methoxy group arranged in specific positions on the benzene ring. This compound is typically synthesized for applications in pharmaceutical intermediates, agrochemicals, and materials science due to its unique electronic and steric properties. Its purity is commonly reported as 95% in commercial supplies .

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIO/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYGCNDZRSODDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935372-87-4 | |

| Record name | 3-Bromo-5-fluoro-2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-iodoanisole typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For instance, starting with 2-iodoanisole, bromination and fluorination can be carried out under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-iodoanisole can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-5-fluoro-2-iodoanisole has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, including the development of new drugs and biochemical probes.

Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and electronic materials .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-iodoanisole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects: The presence of iodine in this compound increases polarizability, enhancing its utility in transition-metal-catalyzed reactions (e.g., Ullmann couplings) compared to non-iodinated analogues .

- Biological Relevance : Bromine and fluorine substituents improve lipophilicity , facilitating membrane permeability in drug candidates. For example, indazole derivatives like 5-Bromo-4-fluoro-3-iodo-1H-indazole show promise in kinase inhibition .

- Safety Considerations : Halogenated anisoles often require strict handling due to corrosivity (R34 hazard) and toxicity. Proper ventilation and protective equipment are recommended .

Biological Activity

3-Bromo-5-fluoro-2-iodoanisole, with the molecular formula C₇H₅BrFIO, is a halogenated anisole derivative that has garnered attention in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is synthesized through halogenation reactions, often involving the sequential halogenation of anisole derivatives. The presence of bromine, fluorine, and iodine atoms contributes to its unique chemical reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, including substitution and coupling reactions, which are pivotal in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity, influencing several biochemical pathways. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and affecting cellular signaling pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity. Notably, it has been investigated for use in:

- Antitumor Agents : Studies have indicated that halogenated anisoles can exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : Research suggests that compounds similar to this compound possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of halogenated anisoles on various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests potential as an antitumor agent .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of several halogenated anisoles against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-5-fluoroanisole | Lacks iodine; less potent in enzyme binding | Moderate antibacterial |

| 5-Bromo-3-fluoro-2-iodoanisole | Different halogen positioning; varied activity | Lower cytotoxicity |

The presence of iodine in this compound enhances its biological activity compared to its analogs, making it a valuable compound for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.